Ethyl 4-(3-chloropropyl)benzoate
Description
Ethyl 4-(3-chloropropyl)benzoate is an ester derivative of benzoic acid featuring a 3-chloropropyl substituent at the para position of the aromatic ring. This compound is structurally characterized by its ethyl ester group and a chlorinated alkyl chain, which influence its physicochemical properties and reactivity.
Properties
CAS No. |
86911-10-6 |
|---|---|
Molecular Formula |
C12H15ClO2 |
Molecular Weight |
226.70 g/mol |
IUPAC Name |
ethyl 4-(3-chloropropyl)benzoate |
InChI |
InChI=1S/C12H15ClO2/c1-2-15-12(14)11-7-5-10(6-8-11)4-3-9-13/h5-8H,2-4,9H2,1H3 |
InChI Key |
FJPSLYUVUOMQDO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)CCCCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Benzoate Esters
The following analysis compares Ethyl 4-(3-chloropropyl)benzoate with key structural analogs, focusing on substituent effects, reactivity, and applications.
Ethyl 4-(3-Oxopropyl)benzoate (CAS 151864-81-2)
- Structural Difference : Replaces the 3-chloropropyl group with a 3-oxopropyl (keto) chain.
- Physicochemical Properties :
- Reactivity : The keto group enables nucleophilic addition reactions, unlike the chloro substituent, which favors SN2 substitutions.
Ethyl 4-Dimethylaminobenzoate
- Structural Difference: Substitutes the 3-chloropropyl chain with a dimethylamino group.
- Functional Role : Acts as a co-initiator in resin cements, demonstrating higher reactivity than methacrylate-based amines.
- Performance: Resins containing this compound exhibit superior degrees of conversion (DC) and physical properties (e.g., hardness, solubility resistance) compared to those with 2-(dimethylamino) ethyl methacrylate .
Ethyl 4-Chlorobenzoate
- Structural Difference : A simple chloro substituent directly attached to the aromatic ring.
- Applications : Widely used in organic synthesis as a building block for pharmaceuticals and dyes.
- Reactivity : The electron-withdrawing chlorine atom activates the ring for electrophilic substitutions, contrasting with the chloropropyl chain’s role in aliphatic reactivity .
Ethyl 4-Cyanobenzoate
- Structural Difference: Features a cyano group at the para position.
- Properties: Higher polarity (LogP ~1.2) compared to chloropropyl derivatives. Applications: Intermediate in agrochemicals due to the cyano group’s ability to undergo hydrolysis to carboxylic acids .
Data Table: Comparative Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | LogP (iLOGP) | Key Functional Groups | Applications |
|---|---|---|---|---|---|
| This compound* | C₁₂H₁₅ClO₂ | ~226.7 | ~2.5 (est.) | Chloroalkyl, ester | Polymer intermediates, pharmaceuticals |
| Ethyl 4-(3-oxopropyl)benzoate | C₁₂H₁₄O₃ | 206.24 | 1.83 | Keto, ester | Organic synthesis |
| Ethyl 4-dimethylaminobenzoate | C₁₁H₁₅NO₂ | 193.24 | 1.65 | Dimethylamino, ester | Resin cements, photopolymerization |
| Ethyl 4-chlorobenzoate | C₉H₉ClO₂ | 184.62 | 2.10 | Chloro, ester | Dyes, pharmaceuticals |
| Ethyl 4-cyanobenzoate | C₁₀H₉NO₂ | 175.19 | 1.20 | Cyano, ester | Agrochemicals |
Research Findings and Substituent Effects
- Chloropropyl vs. Keto Groups : The 3-chloropropyl chain increases lipophilicity (higher LogP) compared to the 3-oxopropyl analog, enhancing membrane permeability in drug delivery systems .
- Reactivity in Polymerization: Ethyl 4-dimethylaminobenzoate outperforms methacrylate-based amines in resin formulations due to faster radical generation and reduced oxygen inhibition . In contrast, chloropropyl derivatives may serve as crosslinking agents in polymer networks.
- Synthetic Versatility : Chloroalkyl chains (e.g., 3-chloropropyl) are pivotal in nucleophilic substitutions, enabling linkage to heterocycles (e.g., morpholine, imidazole) for bioactive molecule synthesis .
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